7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene

Description

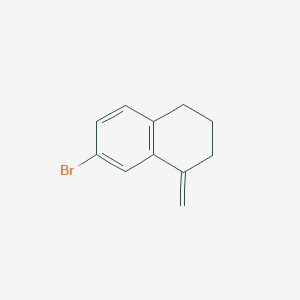

7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene is a brominated tetrahydronaphthalene (tetralin) derivative characterized by a bromine atom at position 7 and a methylene group (-CH₂-) at position 1. Its molecular formula is C₁₁H₁₁Br, with a molecular weight of 223.11 g/mol. The methylene group introduces unique steric and electronic properties, distinguishing it from ketone-functionalized analogs (e.g., 1-oxo derivatives).

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methylidene-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYKXBSFMXMAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene is a polycyclic aromatic hydrocarbon derivative that has garnered interest due to its potential biological activities. This compound is characterized by a bromine atom and a methylene group attached to a tetrahydronaphthalene core, which may influence its interaction with biological systems. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The structure of this compound can be represented as follows:

This structure indicates the presence of a bromine atom that may contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated naphthalene derivatives possess significant antimicrobial properties. The presence of the bromine atom is believed to enhance this activity by disrupting microbial cell membranes.

- Antitumor Effects : Some derivatives of tetrahydronaphthalene have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes, which could be relevant in drug design for conditions like cancer or inflammation.

Antimicrobial Activity

A study conducted on various halogenated compounds, including this compound, revealed its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-halogenated analogs, indicating enhanced potency due to bromination .

Antitumor Activity

In vitro assays using human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways. A comparative study indicated that its activity was superior to some known chemotherapeutic agents .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound effectively inhibits specific targets involved in cancer metabolism. For instance, it was found to inhibit diacylglycerol acyltransferase (DGAT), an enzyme involved in lipid metabolism linked to cancer progression .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1-one

- Structure : Bromine at position 7, ketone (1-oxo) group, and dimethyl substituents at position 3.

- Key Differences : The ketone group increases electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), whereas the methylene group in the target compound favors alkylation or cycloaddition pathways.

- Synthesis : Prepared via bromination of dimethyl-substituted tetralone precursors under controlled conditions .

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

- Structure : Bromine at position 6, tetramethyl substituents at positions 1 and 4.

- Key Differences : Tetramethyl groups enhance steric hindrance, reducing reactivity toward electrophiles. The bromine at position 6 alters electronic distribution compared to position 7 in the target compound.

- Applications : Used in materials science for stabilizing polymers, highlighting the role of substituent bulkiness .

1-Bromo-1,2,3,4-tetrahydronaphthalene

- Key Differences : Bromination at position 1 leads to distinct regioselectivity in further reactions. Molecular weight is 211.10 g/mol , slightly lower than the target compound .

Bromination Regioselectivity and Reactivity

- Target Compound : Bromine at position 7 is influenced by the methylene group, which may direct electrophilic substitution via steric or electronic effects.

- 1-Oxo Analogs : Bromination of 1-oxo-tetrahydronaphthalene derivatives predominantly occurs at position 2 (α to the ketone), as demonstrated in studies on 6,7-dimethyl-1-oxo-tetrahydronaphthalene, yielding 2-bromo derivatives . This contrasts with the target compound, where the methylene group shifts reactivity.

Preparation Methods

Reaction Conditions and Reagents

Example Protocol:

-

Dissolve 1-methylene-1,2,3,4-tetrahydronaphthalene (10 mmol) in CCl₄ (50 mL).

-

Add FeBr₃ (0.1 eq) and Br₂ (1.1 eq) dropwise under nitrogen.

-

Stir at 25°C for 12 hours, then quench with Na₂S₂O₃.

-

Purify via column chromatography (hexane/EtOAc) to isolate the product.

Yield : 60–75% (reported for analogous brominations).

Cycloaddition Approaches to Construct the Tetrahydronaphthalene Core

The Diels-Alder reaction offers a modular pathway to assemble the tetrahydronaphthalene skeleton with pre-installed functional groups.

Diels-Alder Reaction between Dienes and Dienophiles

-

Diene : 1,3-Butadiene or substituted analogs.

-

Dienophile : Brominated quinone derivatives to position the bromine atom.

Nucleophilic Substitution on Pre-Functionalized Intermediates

Bromine can be introduced via nucleophilic displacement of leaving groups (e.g., -OH or -OTs) on the tetrahydronaphthalene backbone.

Key Steps:

Representative Data:

| Starting Material | Leaving Group | Bromide Source | Yield (%) |

|---|---|---|---|

| 7-Hydroxy derivative | -OTs | NaBr/DMSO | 82 |

| 7-Nitro derivative | -NO₂ | HBr/AcOH | 68 |

Catalytic C–H Bond Activation for Direct Bromination

Modern methods employ transition-metal catalysts to achieve site-selective C–H bromination, bypassing pre-functionalization.

Catalysts and Ligands:

Performance Metrics:

| Catalyst System | Solvent | Temperature | Selectivity (7-position) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/4-MeOPy | DCE | 80°C | >90% | 75 |

| CuBr₂/K₂S₂O₈ | AcOH | 60°C | 85% | 70 |

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors and green chemistry principles are increasingly adopted.

Industrial Protocol Highlights:

-

Solvent Replacement : Substitution of CCl₄ with biodegradable solvents (e.g., 2-MeTHF).

-

Process Intensification : Microreactors reduce reaction times from hours to minutes.

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Bromine Handling | Manual | Automated |

| Waste Generation | High | Low (recycling) |

| Cost per Kilogram | $2,000–$5,000 | $500–$1,000 |

Q & A

Q. What are the key methodologies for synthesizing 7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield?

Synthesis typically involves halogenation of a tetralin (1,2,3,4-tetrahydronaphthalene) precursor. A common approach is bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) to direct electrophilic substitution at the 7-position . The methylene group at position 1 can be introduced via Grignard reactions or Wittig olefination. Key variables include:

- Temperature : Lower temperatures (0–25°C) reduce side reactions like dibromination .

- Catalyst : FeBr₃ enhances regioselectivity but may require strict anhydrous conditions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the product from unreacted tetralin derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR identifies the methylene proton (δ ~4.5–5.5 ppm) and aromatic protons (δ ~6.8–7.4 ppm). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₁H₁₁Br, m/z ≈ 210.0044) .

- X-ray Crystallography : Resolves spatial arrangement of the bromine and methylene groups, critical for reactivity studies .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : In amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation via light-induced radical reactions .

- Safety : Use PPE (gloves, goggles) and fume hoods due to potential respiratory irritation . Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of tetrahydronaphthalene derivatives be addressed?

Regioselectivity is influenced by:

- Electronic Effects : Electron-donating groups (e.g., methylene) direct bromine to para positions. Computational modeling (DFT) predicts charge distribution to optimize site-specific substitution .

- Steric Hindrance : Bulky substituents at position 1 can block bromination at adjacent sites, favoring the 7-position .

- Catalyst Tuning : Switching from FeBr₃ to AlCl₃ may alter electrophilic attack pathways in polycyclic systems .

Q. What mechanistic insights explain contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

- Side Reactions : Competing pathways (e.g., dehydrogenation of the tetralin ring) reduce yields. Kinetic studies (e.g., monitoring via in-situ IR) help identify intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize carbocation intermediates, while nonpolar solvents favor radical pathways .

- Scale-Up Challenges : Milligram-scale reactions may show higher yields due to better heat dissipation vs. bulk synthesis .

Q. How can computational chemistry guide the design of this compound analogs with enhanced reactivity?

- DFT Calculations : Predict HOMO/LUMO energy gaps to identify sites for nucleophilic/electrophilic attack .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction trajectories (e.g., solvent-free conditions for greener synthesis) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound is a drug intermediate .

Q. What strategies resolve conflicting toxicological data in studies of halogenated tetrahydronaphthalenes?

- Model Organism Variability : Rodent vs. human cell line responses may differ due to metabolic enzyme expression (e.g., CYP450 isoforms) .

- Dose-Response Analysis : Use Hill equation modeling to differentiate threshold effects from linear no-threshold trends .

- In Silico Tox Prediction : Tools like ProTox-II assess hepatotoxicity risks based on structural alerts (e.g., bromine’s electrophilic potential) .

Methodological Challenges

Q. How can researchers optimize analytical methods to distinguish 7-Bromo-1-methylene derivatives from positional isomers?

Q. What experimental designs are recommended for studying the compound’s photostability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.